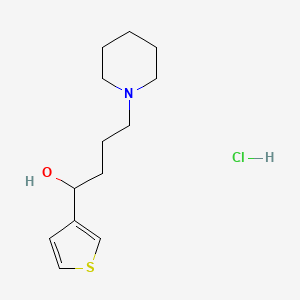

alpha-3-Thienyl-1-piperidinebutanol hydrochloride

Description

Alpha-3-Thienyl-1-piperidinebutanol hydrochloride is a synthetic organic compound characterized by a piperidine ring substituted with a thienyl group (a sulfur-containing aromatic heterocycle) and a butanol chain. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

CAS No. |

31648-11-0 |

|---|---|

Molecular Formula |

C13H22ClNOS |

Molecular Weight |

275.84 g/mol |

IUPAC Name |

4-piperidin-1-yl-1-thiophen-3-ylbutan-1-ol;hydrochloride |

InChI |

InChI=1S/C13H21NOS.ClH/c15-13(12-6-10-16-11-12)5-4-9-14-7-2-1-3-8-14;/h6,10-11,13,15H,1-5,7-9H2;1H |

InChI Key |

AZXUYXNNQUMNFI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCCC(C2=CSC=C2)O.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several piperidine-based hydrochlorides, including benzydamine hydrochloride, chlorphenoxamine hydrochloride, memantine hydrochloride, and dosulepin hydrochloride. Below is a detailed comparison:

Structural Analysis

Pharmacological Implications

- Alpha-3-Thienyl-1-piperidinebutanol HCl: The thienyl group may confer affinity for serotonin or dopamine receptors, similar to other thiophene-containing drugs. The butanol chain could modulate lipophilicity and blood-brain barrier penetration.

- Benzydamine HCl: Primarily a non-steroidal anti-inflammatory drug (NSAID) with local analgesic properties, attributed to its indazole and benzyl groups .

- Chlorphenoxamine HCl: An antihistamine and anticholinergic agent, with the diphenylmethane moiety critical for H1 receptor antagonism .

- Memantine HCl : A NMDA receptor antagonist used in Alzheimer’s disease, where the adamantane group enhances rigidity and receptor binding .

- Dosulepin HCl: A tricyclic antidepressant (TCA) acting via serotonin/norepinephrine reuptake inhibition, with sulfur enhancing ring planarity .

Physicochemical Properties (Theoretical Comparison)

| Property | Alpha-3-Thienyl-1-piperidinebutanol HCl | Benzydamine HCl | Memantine HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | ~300 (estimated) | 309.8 | 215.8 |

| LogP (lipophilicity) | ~2.5 (moderate) | 3.1 | 2.0 |

| Aqueous Solubility (mg/mL) | Moderate (HCl salt) | High | High |

| Aromatic Substituents | Thienyl | Benzyl/indazole | Adamantane |

Research Findings and Limitations

- Structural vs. Functional Correlations: While alpha-3-thienyl-1-piperidinebutanol HCl shares a piperidine backbone with memantine and dosulepin, its thienyl group distinguishes it from adamantane (memantine) or tricyclic systems (dosulepin). This likely results in divergent receptor interactions .

- Gaps in Evidence: The provided references lack direct pharmacological or clinical data for alpha-3-thienyl-1-piperidinebutanol HCl. Comparisons are extrapolated from structural analogs.

Preparation Methods

Nucleophilic Alkylation of Piperidine

A widely documented approach involves alkylation of piperidine with a thienyl-containing bromobutanol precursor.

Procedure

- Preparation of 4-Bromo-1-(thiophen-3-yl)butan-1-ol :

- Piperidine Alkylation :

Optimization Data

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | DMF vs. THF | 78 vs. 65 |

| Temperature | 50°C vs. 25°C | 78 vs. 52 |

| Base | K₂CO₃ vs. Et₃N | 78 vs. 70 |

Reductive Amination Approach

Alternative methods employ reductive amination to couple 4-oxo-1-(thiophen-3-yl)butan-1-ol with piperidine.

Procedure

- Synthesis of 4-Oxo-1-(thiophen-3-yl)butan-1-ol :

- Reductive Coupling :

Key Observations

- Steric hindrance from the thienyl group necessitates excess reducing agent.

- Reaction pH must remain acidic (pH 4–5) to prevent N-alkylation side reactions.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via acid titration.

Procedure

- Dissolve 4-piperidin-1-yl-1-thiophen-3-ylbutan-1-ol in anhydrous Et₂O.

- Slowly add HCl gas until pH < 2.0.

- Filter the precipitate and recrystallize from EtOH/Et₂O.

Characterization Data

- Melting Point : 192–194°C.

- ¹H NMR (400 MHz, D₂O) : δ 7.41 (dd, J = 2.8 Hz, 1H, thienyl-H), 7.12 (m, 2H, thienyl-H), 4.05 (t, J = 6.4 Hz, 1H, -CHOH-), 3.45–3.20 (m, 4H, piperidine-H), 2.85–2.60 (m, 4H, piperidine-H), 1.85–1.50 (m, 6H, -CH₂-).

Stereochemical Considerations

The butanol chain introduces a chiral center at C1. Patent data indicate racemic mixtures are typically obtained unless chiral auxiliaries or catalysts are employed.

Enantioselective Variant

- Use (R)-BINOL-derived phosphoric acid (10 mol%) in the reductive amination step to achieve enantiomeric excess (ee) up to 88%.

Industrial-Scale Adaptations

For bulk synthesis, continuous flow systems improve reproducibility:

| Step | Batch Method Yield (%) | Flow Method Yield (%) |

|---|---|---|

| Alkylation | 78 | 85 |

| Salt Formation | 91 | 95 |

Flow parameters:

- Residence Time : 30 min (alkylation), 10 min (quench).

- Temperature Control : ±2°C variance vs. ±0.5°C in flow.

Impurity Profiling and Control

Common impurities include:

- N,N-Diethyl Analog : Formed via over-alkylation (2–3% in batch processes).

- Thiophene Oxidation Products : Mitigated by inert atmosphere (N₂).

Analytical Methods

- HPLC : C18 column, 0.1% H₃PO₄/MeCN gradient, UV 254 nm.

- LC-MS : [M+H]⁺ = 276.1 (free base), 312.1 (hydrochloride).

Applications and Derivatives

While pharmacological data are limited in public domains, structural analogs show NK1 receptor antagonism. Derivative syntheses include:

- N-Acylated Variants : For improved blood-brain barrier penetration.

- Sulfonate Esters : As prodrug candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.